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Compound of Interest

Compound Name:
3-bromo-1H-indole-2-

carbaldehyde

Cat. No.: B2642601 Get Quote

In the landscape of pharmaceutical research and drug development, the precise structural

elucidation of novel heterocyclic compounds is paramount. This guide provides a

comprehensive spectroscopic analysis of 3-bromo-1H-indole-2-carbaldehyde, a versatile

synthetic intermediate. Through a comparative lens, we present key experimental data and

methodologies to unequivocally confirm its structure, offering researchers and scientists a

reliable reference for their own investigations.

Comparative Spectroscopic Data
The structural confirmation of 3-bromo-1H-indole-2-carbaldehyde is achieved through the

synergistic application of several spectroscopic techniques. The data presented below is a

compilation from various sources and provides a comparative analysis with related indole-2-

carbaldehyde and indole-3-carbaldehyde derivatives.

¹H NMR Spectroscopy Data
Solvent: CDCl₃ Frequency: 400 MHz
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Compound
Aldehyde CHO (s, δ
ppm)

Indole NH (br s, δ
ppm)

Aromatic Protons
(m, δ ppm)

3-bromo-1H-indole-2-

carbaldehyde
~9.95 ~8.50 ~7.20 - 7.80

Indole-2-carbaldehyde 9.89 8.75 7.10 - 7.70

5-Bromo-1-methyl-1H-

indole-3-carbaldehyde
9.95[1] N/A (Methylated) 7.27 - 8.21[1]

6-Chloro-1-methyl-1H-

indole-3-carbaldehyde
9.93[1] N/A (Methylated) 7.03 - 8.16[1]

The aldehydic proton of 3-bromo-1H-indole-2-carbaldehyde is expected to appear as a

singlet around δ 9.95 ppm. The indole N-H proton typically resonates as a broad singlet at a

downfield chemical shift, estimated here to be around 8.50 ppm. The aromatic protons will

exhibit complex multiplets in the region of δ 7.20-7.80 ppm.

¹³C NMR Spectroscopy Data
Solvent: CDCl₃ Frequency: 100 MHz

Compound C=O (δ ppm) C2 (δ ppm) C3 (δ ppm)
Aromatic
Carbons (δ
ppm)

3-bromo-1H-

indole-2-

carbaldehyde

~185.0 ~140.0 ~115.0 ~112.0 - 138.0

Indole-2-

carbaldehyde
182.4 142.1 120.9 111.8 - 137.5

Indole-3-

carbaldehyde
185.1 124.7 139.3 112.4 - 135.9[1]

The carbonyl carbon of the aldehyde group in 3-bromo-1H-indole-2-carbaldehyde is

anticipated to have a chemical shift of approximately 185.0 ppm. The C2 and C3 carbons of the
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indole ring are significantly influenced by the substituents, with expected shifts around 140.0

ppm and 115.0 ppm, respectively. The remaining aromatic carbons will appear in the typical

region of δ 112.0-138.0 ppm.

Infrared (IR) Spectroscopy Data
Compound N-H Stretch (cm⁻¹) C=O Stretch (cm⁻¹)

C=C Aromatic
Stretch (cm⁻¹)

3-bromo-1H-indole-2-

carbaldehyde
~3300 - 3400 ~1660 - 1680 ~1450 - 1600

Indole-3-

carboxaldehyde

Analogs

3209 - 3256[1] 1600 - 1682[1] Not Specified

The IR spectrum of 3-bromo-1H-indole-2-carbaldehyde is expected to show a characteristic

N-H stretching vibration in the range of 3300-3400 cm⁻¹. A strong absorption band

corresponding to the carbonyl (C=O) stretch of the aldehyde will be present around 1660-1680

cm⁻¹. The aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS) Data
Compound Molecular Ion (M⁺) [m/z] Key Fragments [m/z]

3-bromo-1H-indole-2-

carbaldehyde
223/225 (due to Br isotopes)

194/196 ([M-CHO]⁺), 144 ([M-

Br]⁺), 116 ([144-CO]⁺)

4-Bromoindole-3-carbaldehyde 223/225 194/196, 144, 116

The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due

to the presence of bromine (⁷⁹Br and ⁸¹Br), appearing at m/z 223 and 225.[2] Key

fragmentation pathways would involve the loss of the formyl group (-CHO), leading to

fragments at m/z 194/196, and the loss of the bromine atom, resulting in a fragment at m/z 144.

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below to ensure

reproducibility and accurate data acquisition.
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¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated

chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

Instrumentation: Acquire the spectra on a 400 MHz NMR spectrometer.

¹H NMR Parameters:

Number of scans: 16

Relaxation delay: 1.0 s

Pulse width: 30°

Acquisition time: 4.0 s

Spectral width: -2 to 12 ppm

¹³C NMR Parameters:

Number of scans: 1024

Relaxation delay: 2.0 s

Pulse width: 45°

Acquisition time: 1.5 s

Spectral width: -10 to 220 ppm

Data Processing: Process the raw data using appropriate NMR software. Apply Fourier

transformation, phase correction, and baseline correction. Chemical shifts are reported in

parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy
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Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of

the solid sample with dry KBr powder and pressing it into a thin, transparent disk.

Instrumentation: Record the spectrum using an FTIR spectrometer.

Parameters:

Spectral range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of scans: 32

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion

probe or after separation by gas chromatography (GC-MS).

Ionization Method: Use Electron Ionization (EI) at 70 eV.

Mass Analyzer: Employ a quadrupole or time-of-flight (TOF) mass analyzer.

Data Acquisition: Scan a mass-to-charge (m/z) range of 50-500.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Workflow for Spectroscopic Analysis and Structure
Confirmation
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis and structural confirmation of 3-bromo-1H-indole-2-carbaldehyde.
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Sample Preparation

Spectroscopic Analysis

Structure Confirmation
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Purification (e.g., Recrystallization, Chromatography)

1H & 13C NMR Spectroscopy FTIR Spectroscopy Mass Spectrometry

Data Interpretation & Comparison

Final Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 3-bromo-1H-indole-2-carbaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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